molecular formula C11H19NO3 B051621 Tert-butyl 3-formylpiperidine-1-carboxylate CAS No. 118156-93-7

Tert-butyl 3-formylpiperidine-1-carboxylate

Cat. No. B051621
M. Wt: 213.27 g/mol
InChI Key: CTVHINDANRPFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl 3-formylpiperidine-1-carboxylate derivatives can involve multiple steps, including reactions such as the Mitsunobu reaction, followed by alkaline hydrolysis to afford specific isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015). Another approach for synthesizing related structures, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, employs nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the versatility of synthetic strategies available for such compounds (Zhang, Ye, Xu, & Xu, 2018).

Molecular Structure Analysis

Characterization and analysis of tert-butyl 3-formylpiperidine-1-carboxylate derivatives' molecular structure can be performed using various spectroscopic methods. X-ray crystallography and DFT analyses provide detailed insights into their molecular configurations, demonstrating the importance of structural determination in understanding compound properties (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 3-formylpiperidine-1-carboxylate derivatives can be influenced by the presence of functional groups, enabling a variety of chemical transformations. For example, the use of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate in the synthesis of CDK9 inhibitors illustrates the compound's utility in producing biologically relevant molecules (Hu, Zhao, Zou, Yang, & Zheng, 2019).

Physical Properties Analysis

The physical properties of tert-butyl 3-formylpiperidine-1-carboxylate derivatives, such as solubility and melting point, are crucial for their application in chemical synthesis and drug development. Computational studies and experimental analyses can offer insights into these properties, facilitating the optimization of synthetic routes and formulation development.

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, and reactivity towards various reagents, is essential for the effective use of tert-butyl 3-formylpiperidine-1-carboxylate in synthesis. Computational chemistry methods, including DFT calculations, can predict these properties, aiding in the design of new compounds with desired chemical behaviors (Vimala, Mary, Ramalakshmi, & Muthu, 2021).

Scientific Research Applications

  • Synthesis of Substituted Derivatives : Tert-butyl 3-formylpiperidine-1-carboxylate can undergo reactions to yield various substituted derivatives. For example, it reacts with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

  • Synthesis of Antitumor Agents : It serves as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, which are important in treating tumor viruses (Hu, Zhao, Zou, Yang, & Zheng, 2019).

  • Study of Solvent Effects on Electronic Properties : Computational studies have been conducted to understand how different solvents affect the electronic properties and reactivity of Tert-butyl 4-formylpiperidine-1-carboxylate. This research contributes to our understanding of solvent effects in organic reactions (Vimala, Mary, Ramalakshmi, & Muthu, 2021).

  • Intermediate for Small Molecule Anticancer Drugs : It is used as an important intermediate for synthesizing small molecule anticancer drugs, highlighting its significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).

  • Hydroformylation Studies : In organic chemistry, hydroformylation reactions using derivatives of tert-butyl alcohol have been studied to synthesize important intermediates for amino acid derivatives (Kollár & Sándor, 1993).

  • Synthesis of Other Pharmaceutical Compounds : The tert-butyl group is used in the synthesis of various pharmaceutical compounds, demonstrating its versatility in drug development (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).

  • Use in Chiral Auxiliary : It has been used in the synthesis and applications of new chiral auxiliaries, which are crucial in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H410 (Very toxic to aquatic life with long lasting effects) .

Relevant Papers Several papers have been published on Tert-butyl 3-formylpiperidine-1-carboxylate. These papers discuss its synthesis, properties, and potential applications . Further analysis of these papers could provide more detailed information about this compound.

properties

IUPAC Name

tert-butyl 3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVHINDANRPFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922616
Record name tert-Butyl 3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-formylpiperidine-1-carboxylate

CAS RN

118156-93-7
Record name tert-Butyl 3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-piperidine-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Periodinane (18.2 g, 42.9 mmol) was added to 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (7.10 g, 33.0 mmol) in CH2Cl2 (230 mL) and stirred for 90 min. Diethyl ether (230 mL) was added and precipitates were removed by extraction with 10% Na2S2O3/saturated NaHCO3 (1:1, 230 mL). The organic layer was washed with 0.5 M NaOH solution and brine. The organic phase was dried and concentrated under reduced pressure to yield 3-Formyl-piperidine-1-carboxylic acid tert-butyl ester (6.50 g, 93%).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (−15° C.), stirred suspension of lithium aluminum hydride (4.355 g, 114.743 mmol) in diethyl ether (500 mL) was added dropwise a solution of 3-{[methoxy(methyl)amino]carbonyl}-1-piperidine-carboxylic acid tert-butyl ester (25.000 g, 91.795 mmol) in THF (150 mL) over 30 min. The reaction mixture was quenched with aqueous 1N potassium hydrogen sulfate (300 mL), and extracted with a 1:1 mixture of diethyl ether and ethyl acetate. The organic phase was dried over MgSO4, filtered, and concentrated under reduced pressure to give 3-formyl-piperidine-1-carboxylic acid tert-butyl ester, which was used for the next steps without further purification. (22.56 g, yield; quant.)
Quantity
4.355 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred suspension of pyridinium chlorochromate (98%, 34.0 g, 0.155 mol) and Celite (24 g) in 200 mL of dry CH2Cl2 was added N-Boc-3-piperidinemethanol (2) (22.15 g, 0.103 mol) in 30 mL of CH2Cl2 in one portion, and the mixture was stirred at room temperature overnight. The mixture was filtered by passing through a funnel filled with 20 g of Celite. After the solvent was removed, the remaining oily residue was purified by a flash column (silica gel; hexane:ethyl acetate, 4:1) to afford 3 as a colorless oil 17.5 g (80%).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods IV

Procedure details

1-BOC-3-hydroxymethylpiperidine (2.15 g, 10 mmol) and triethylamine (3.03 g, 30 mmol) were dissolved in 10 mL DMSO, 15 mL DMSO solution of SO3Py (4.77 g, 30 mmol) was added to the above mixture in dropwise and the result mixture was stirred at rt for 2 hrs. The mixture was poured into 100 mL ice-water, extracted with EtOAc (100 mL×3), organic layer was washed with brine, dried with Na2SO4, filtered, and the filtrate was evaporated in vacuo. The crude product was purified by chromatography on silica gel (PE/EtOAc 5:1) to give 1.46 g product as colorless oil (68.5%). 1H NMR (300 MHz, CDCl3) δ: 9.70 (1H, s), 3.91-3.93 (1H, m), 3.62-3.67 (1H, m), 3.29-3.36 (1H, m), 3.05-3.13 (1H, m), 2.40-2.45 (1H, m), 1.95-1.97 (1H, m), 1.63-1.72 (1H, m), 1.49-1.59 (1H, m), 1.46 (9H, s).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
68.5%

Synthesis routes and methods V

Procedure details

Dimethyl sulfoxide (0.85 ml) was added to a solution of 0.50 ml of oxalyl chloride in 10 ml of dichloromethane at -60° C. and, 3 minutes later, a solution of 1.08 g of 1-tert-butoxycarbonylpiperidine-3-methanol in 10 ml of dichloromethane was added dropwise over 5 minutes. After stirring for 15 minutes, 3.0 ml of triethylamine was added to the reaction mixture. After further 5 minutes of stirring, water (20 ml) was added to the reaction mixture and, after shaking, the dichloromethane layer was separated. The dichloromethane layer was washed with 1N hydrochloric acid, water, saturated aqueous solution of sodium hydrogen carbonate, water and saturated aqueous solution of sodium chloride in that order, then dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 0.98 g of 1-tert-butoxycarbonylpiperidine-3-carbaldehyde.
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-formylpiperidine-1-carboxylate

Citations

For This Compound
6
Citations
H Bao, L Zheng, Q Liu, M Han, Y Li, M Bao… - Organic Chemistry …, 2023 - pubs.rsc.org
… Note that an α-chiral β-amino aldehyde (S)-tert-butyl 3-formylpiperidine-1-carboxylate was also suitable as the deoxygenative chiral alkyl radical equivalent, although there was a slight …
Number of citations: 1 pubs.rsc.org
D Knez, N Colettis, LG Iacovino, M Sova… - Journal of medicinal …, 2020 - ACS Publications
The resurgence of interest in monoamine oxidases (MAOs) has been fueled by recent correlations of this enzymatic activity with cardiovascular, neurological, and oncological disorders. …
Number of citations: 39 pubs.acs.org
JM Keca - 2014 - search.proquest.com
Small molecule agonists were designed and synthesized for two receptor systems:(i) type I interferon-α/β-receptor (IFNAR), a heterodimeric cell-surface transmembrane receptor; and (ii…
Number of citations: 3 search.proquest.com
OM Griffiths, HA Esteves, Y Chen, K Sowa, OS May… - repository.cam.ac.uk
All procedures below were conducted under inert nitrogen atmosphere unless stated otherwise. Reagents were supplied by Sigma-Aldrich, Alfa Aesar, Acros, TCI and Fluorochem and …
Number of citations: 0 www.repository.cam.ac.uk
T Wichur, J Godyń, I Góral, G Latacz, A Bucki… - European Journal of …, 2021 - Elsevier
The lack of an effective treatment makes Alzheimer's disease a serious healthcare problem and a challenge for medicinal chemists. Herein we report interdisciplinary research on novel …
Number of citations: 15 www.sciencedirect.com
OM Griffiths, HA Esteves, Y Chen, K Sowa… - The Journal of …, 2021 - ACS Publications
Executing photoredox reactions in flow offers solutions to frequently encountered issues regarding reproducibility, reaction time, and scale-up. Here, we report the transfer of a …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.